molecular formula C18H15N3O2 B2576982 2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1417636-14-6

2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B2576982
M. Wt: 305.337
InChI Key: BXCMVENTKYZTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic polycyclic compound containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom .

Scientific Research Applications

Photophysical Properties

The chromophores synthesized from derivatives similar to 2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione exhibit interesting photophysical properties. They are studied using UV-visible and fluorescence spectroscopy, showing sensitivity to solvent polarity and thermal stability up to 317 °C. These properties are significant in understanding the structural, molecular, electronic, and photophysical aspects of such compounds (Deshmukh & Sekar, 2015).

Potential in Chemical Synthesis

This compound's derivatives play a role in chemical synthesis, such as the formation of angular dihydropyrido and linear isoindole derivatives. Their potential in complex molecular constructions is highlighted by their use in various synthesis reactions (Vasilin et al., 2015).

Antimicrobial Applications

Derivatives of this compound have shown potential in antimicrobial applications. For instance, some pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives have been synthesized and tested for antibacterial and antifungal activities, indicating their possible use in developing new antimicrobial agents (Jat et al., 2006).

Catalytic and Photophysical Applications

Research has also explored the use of derivatives in catalytic processes and for understanding photophysical properties. For example, Rhodium(III)-catalyzed reactions involving derivatives show significant functional group tolerance and scalability. The photophysical properties of the products from these reactions are also of interest due to their high absorption and emission values (Shinde et al., 2021).

Tyrosinase Inhibition

A series of derivatives were synthesized and evaluated for their antioxidant and antityrosinase properties. One derivative, in particular, showed higher tyrosinase inhibitory activity than the positive control, suggesting potential applications in fields like dermatology or cosmetology (Then et al., 2018).

Safety And Hazards

Imidazo[1,2-a]pyridines may cause skin and eye irritation and may be harmful if inhaled .

properties

IUPAC Name

2-[2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-12-6-7-16-19-13(11-20(16)10-12)8-9-21-17(22)14-4-2-3-5-15(14)18(21)23/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCMVENTKYZTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

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